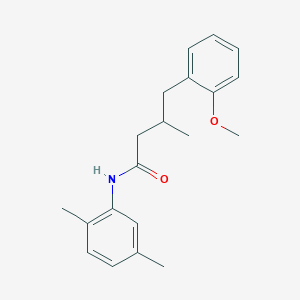![molecular formula C25H26N2O5 B5217645 N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells. It has been extensively studied for its potential as a diagnostic tool for neuroinflammation and neurodegenerative diseases, as well as a therapeutic target for various conditions. In
科学研究应用
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has been widely used in scientific research for its ability to selectively bind to TSPO, which is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. This makes it a valuable tool for detecting and monitoring these processes in vivo using positron emission tomography (PET) imaging. N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has also been investigated for its potential as a therapeutic agent for various conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
作用机制
The exact mechanism of action of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It may also have neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
Biochemical and Physiological Effects:
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. These include reducing neuroinflammation, promoting neurogenesis, improving cognitive function, and reducing neuronal damage and death. It has also been shown to have anti-tumor effects in some cancer models.
实验室实验的优点和局限性
One of the main advantages of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is its selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes in vivo. It is also relatively easy to synthesize and has good stability and solubility properties. However, there are some limitations to its use in lab experiments, including the need for specialized imaging equipment (PET) and the potential for off-target effects at high doses.
未来方向
There are several future directions for research on N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide. One area of focus is the development of novel TSPO ligands with improved selectivity and efficacy. Another area is the investigation of the potential therapeutic applications of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide for various neurological and psychiatric disorders. Additionally, there is ongoing research on the role of TSPO in various physiological and pathological processes, which may lead to new insights into the mechanisms of action of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide and other TSPO ligands.
合成方法
The synthesis of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 2,5-dimethoxy-4-bromobenzoyl chloride with 4-phenoxybutanoyl chloride to form the intermediate 2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]benzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to yield the final product, N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
属性
IUPAC Name |
N-[2,5-dimethoxy-4-(4-phenoxybutanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-22-17-21(27-25(29)18-10-5-3-6-11-18)23(31-2)16-20(22)26-24(28)14-9-15-32-19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVZWGHYAXFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)
![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)
